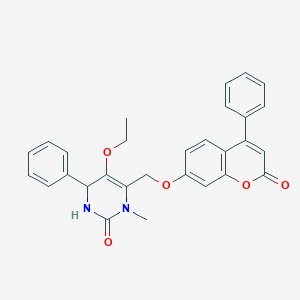

5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Description

5-Ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a structurally complex dihydropyrimidinone derivative. Its core structure features a partially saturated pyrimidine ring (3,4-dihydropyrimidin-2(1H)-one) substituted with ethoxy, methyl, phenyl, and a chromenyl-oxy-methyl group.

Properties

Molecular Formula |

C29H26N2O5 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

5-ethoxy-3-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]-6-phenyl-1,6-dihydropyrimidin-2-one |

InChI |

InChI=1S/C29H26N2O5/c1-3-34-28-24(31(2)29(33)30-27(28)20-12-8-5-9-13-20)18-35-21-14-15-22-23(19-10-6-4-7-11-19)17-26(32)36-25(22)16-21/h4-17,27H,3,18H2,1-2H3,(H,30,33) |

InChI Key |

UDRGPKDTFTVKML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N(C(=O)NC1C2=CC=CC=C2)C)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromenyl intermediate: This step involves the synthesis of the 2-oxo-4-phenyl-2H-chromen-7-yl moiety through a condensation reaction between salicylaldehyde and acetophenone in the presence of a base.

Synthesis of the dihydropyrimidinone core: The dihydropyrimidinone core can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Coupling of intermediates: The final step involves the coupling of the chromenyl intermediate with the dihydropyrimidinone core through an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The phenyl and chromenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, exhibit promising antiviral properties. Specifically, compounds in this class have demonstrated efficacy against various viral targets, including the hepatitis C virus (HCV). In vitro assays have shown that certain derivatives can inhibit the replication of HCV with IC50 values in the low micromolar range, indicating their potential as antiviral agents .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have revealed that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, the presence of the chromen moiety enhances the compound's ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis .

1.3 Anti-inflammatory Effects

In addition to antiviral and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory cytokines and reduce oxidative stress markers, which are crucial in various inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of “5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Electronic Properties

- Electron-Donating Effects: The ethoxy group at position 5 donates electrons, stabilizing the dihydropyrimidinone ring, whereas acetyl () and nitro () groups are electron-withdrawing, increasing electrophilicity .

- Chromenyl Moieties: The fused coumarin system enhances π-π interactions and may confer fluorescence, contrasting with phenyl or thiophene substituents () .

Research Findings and Challenges

- Synthetic Challenges: The chromenyl-oxy-methyl group complicates purification and reduces yields compared to analogs with simpler substituents .

- Structural Advantages: The ethoxy group improves solubility in polar solvents, while the chromenyl moiety may enable fluorescence-based tracking in biological systems .

- Knowledge Gaps: Direct comparisons of bioactivity, stability, and pharmacokinetics between the target compound and analogs are lacking.

Biological Activity

5-Ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound that combines elements of dihydropyrimidinones and chromenes. This unique structure suggests potential biological activities that warrant investigation. The compound's synthesis typically involves multi-step organic reactions, including the Biginelli reaction, which is known for producing dihydropyrimidinones with various pharmacological properties.

The molecular formula for this compound is , with a molecular weight of 482.5 g/mol. Its structure includes both chromenyl and dihydropyrimidinone moieties, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H26N2O5 |

| Molecular Weight | 482.5 g/mol |

| IUPAC Name | 5-Ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

| InChI | InChI=1S/C29H26N2O5/c1... |

Biological Activity Overview

Research indicates that compounds similar to 5-Ethoxy-1-methyl-6-(...) exhibit a range of biological activities, including:

1. Antitumor Activity:

Dihydropyrimidinones are known for their potential in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications in the chemical structure can significantly enhance this activity.

2. Antiviral Properties:

Some derivatives of dihydropyrimidinones have demonstrated antiviral effects against various viruses, potentially through mechanisms involving the inhibition of viral replication.

3. Antibacterial and Antifungal Effects:

The compound's structural features may allow it to interact with bacterial and fungal cell membranes or enzymes, disrupting their function and leading to cell death.

The exact mechanism through which 5-Ethoxy-1-methyl-6-(...) exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:

1. Enzyme Inhibition:

It may inhibit key enzymes involved in metabolic pathways critical for cell proliferation in cancer cells or pathogens.

2. Receptor Modulation:

The compound could interact with specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis or immune activation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Case Study 1: Antitumor Activity

A study involving a series of dihydropyrimidinone derivatives reported significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antiviral Effects

Research on structurally similar compounds demonstrated promising antiviral activity against influenza virus, with effective concentrations yielding over 70% inhibition of viral replication .

Case Study 3: Antibacterial Properties

In vitro tests showed that derivatives of dihydropyrimidinones exhibited minimum inhibitory concentrations (MIC) against several bacterial strains, outperforming conventional antibiotics in some cases .

Comparative Analysis

To further understand the unique properties of 5-Ethoxy-1-methyl-6-(...), it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Ethoxy-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Lacks chromenyl group | Moderate antitumor activity |

| 6-(2-Oxo-4-phenylchromen-7-yloxy)methyl... | Lacks ethoxy and methyl groups | Lower antibacterial activity |

| 5-Ethoxy-(...) | Contains both chromenyl and dihydropyrimidinone | Enhanced antitumor and antiviral effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.